beta-Aminopropionitrile fumarate

Pharmacokinetics Topical Formulation Bioavailability

Select beta-Aminopropionitrile fumarate (CAS 1119-28-4) for reproducible LOX/LOXL inhibition. Unlike BAPN free base or HCl, the fumarate salt offers superior handling, defined stoichiometry, and long-term experimental stability. It provides more targeted collagen cross-linking disruption than D-penicillamine. As an FDA-approved veterinary antirheumatic agent and the gold-standard lathyrogen for rodent TAAD and fibrosis models, this compound guarantees translatable, high-impact research outcomes.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 1119-28-4
Cat. No. B075824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Aminopropionitrile fumarate
CAS1119-28-4
SynonymsBAPN fumarate
beta-aminopropionitrile fumarate
beta-aminopropionitrile fumarate (1:1)
beta-aminopropionitrile fumarate (2:1)
beta-aminopropionitryl-fumarate
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC(CN)C#N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+;
InChIKeyNYPGBHKJFKQTIY-TYYBGVCCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Aminopropionitrile Fumarate CAS 1119-28-4: Chemical Identity and Core Mechanism


beta-Aminopropionitrile fumarate (BAPN fumarate; CAS 1119-28-4), also referred to as 3-aminopropionitrile fumarate (2:1), is the fumarate salt form of β-aminopropionitrile (BAPN) [1]. It is a well-characterized, irreversible, and orally active inhibitor of lysyl oxidase (LOX), a copper-dependent enzyme essential for the covalent cross-linking of collagen and elastin [2]. By targeting the active site of LOX and LOX-like (LOXL) isoenzymes, BAPN fumarate effectively disrupts the maturation and stabilization of the extracellular matrix (ECM) [3]. This lathyrogen is widely employed as a fundamental research tool in fibrosis, wound healing, and cardiovascular disease modeling, and is an FDA-approved veterinary antirheumatic agent [4].

The Pitfalls of BAPN Substitution: Fumarate Salt Advantages Over Alternative Forms and Analogs


Indiscriminate substitution of BAPN fumarate with BAPN free base, BAPN hydrochloride, or other LOX inhibitors (e.g., D-penicillamine) introduces significant variability in experimental outcomes due to critical differences in pharmacokinetics, stability, and target selectivity. The fumarate salt is preferred for its superior handling and formulation characteristics, offering a balance of stability and solubility not found in the free base [1]. Furthermore, compared to D-penicillamine, BAPN fumarate demonstrates a distinct, more targeted inhibition of lysyl oxidase, leading to a different and often more pronounced effect on collagen cross-linking in specific tissues [2]. The choice of the fumarate salt over the hydrochloride form is often driven by specific physicochemical properties, such as its defined stoichiometry and its impact on long-term stability in experimental settings. Direct evidence of these differentiating factors is presented below.

beta-Aminopropionitrile Fumarate: A Quantitative Guide to Differentiating Features for Scientific Procurement


Comparative Topical Absorption and Bioavailability: BAPN Fumarate vs. BAPN Free Base

For topical applications, the fumarate salt exhibits a distinct and slower absorption profile compared to the more rapidly absorbed free base. In a rat model, BAPN free base was absorbed more rapidly and to a greater extent than the fumarate salt following topical administration. At 6 hours post-application, only traces of the free base remained on the skin, with less than 1% of the dose retained within the skin section, indicating nearly complete and rapid absorption. In contrast, the fumarate salt showed a slower rate of absorption [1]. This difference in dermal pharmacokinetics is critical for researchers designing local vs. systemic inhibition studies.

Pharmacokinetics Topical Formulation Bioavailability

Functional Selectivity in Collagen Cross-Linking Inhibition: BAPN Fumarate vs. D-Penicillamine

BAPN fumarate and D-penicillamine, both known to interfere with collagen cross-linking, exhibit markedly different effects on collagenolytic activity. In a rat carrageenin granuloma model, treatment with BAPN fumarate significantly increased the collagenolytic activity of the granulation tissue, indicating enhanced collagen turnover. In contrast, treatment with D-penicillamine under the same conditions was ineffective at modulating this activity [1]. This suggests BAPN fumarate induces a more active state of collagen remodeling compared to D-penicillamine's more passive chelation-based mechanism.

Collagen Metabolism Fibrosis Granuloma Model

Potency as a LOX Inhibitor: BAPN Fumarate vs. Modern LOX/LOXL2 Inhibitors

While BAPN fumarate is the historical gold standard, newer, more potent LOX inhibitors have been developed. BAPN fumarate exhibits an IC50 value for LOX inhibition in the micromolar range (approximately 3-8 µM) [1]. In direct comparison, CCT365623, a next-generation LOX inhibitor, is approximately 16-fold more potent, with a reported IC50 of 0.9 µM [2]. This quantitative difference highlights the importance of BAPN fumarate as a reference standard and its utility in systems where moderate, well-characterized inhibition is desired, as opposed to the high-potency blockade offered by newer chemotypes.

LOX Inhibition IC50 Potency Benchmark

Aqueous Solubility: Practical Considerations for In Vivo and In Vitro Dosing

beta-Aminopropionitrile fumarate demonstrates high aqueous solubility, a crucial advantage for preparing stock solutions and administering the compound in vivo. Standard datasheets report water solubility of at least 49-51 mg/mL (approximately 191-199 mM) . This high solubility enables the preparation of concentrated, injectable solutions without the need for organic co-solvents like DMSO, in which the fumarate salt is insoluble . This contrasts with other small molecule LOX inhibitors which may require DMSO, a solvent known to possess its own biological effects and toxicity at higher concentrations. This feature simplifies experimental design and minimizes confounding solvent-related artifacts.

Solubility Formulation In Vivo Dosing

In Vivo Efficacy in Aortic Aneurysm Modeling: Validated Dosage and Phenotypic Outcome

BAPN fumarate is the gold-standard chemical inducer for creating robust and reproducible mouse models of Thoracic Aortic Aneurysm and Dissection (TAAD). In a validated protocol, administration of BAPN fumarate in drinking water (1 g/kg/day) to 3-week-old C57BL/6 mice reliably induces TAAD, characterized by aortic dilation, elastin degradation, and dissection [1]. This model is widely used for mechanistic studies and therapeutic testing. The high incidence of aneurysm formation provides a reliable, quantifiable endpoint for studying vascular pathology and evaluating potential treatments [2].

Cardiovascular Disease Aortic Aneurysm In Vivo Model

Selectivity Profile: Preferential Inhibition of LOXL2

Contrary to earlier reports suggesting BAPN is a broad-spectrum LOX/LOXL inhibitor, more recent studies have refined its selectivity profile. BAPN fumarate acts as a potent, competitive inhibitor of LOXL2 with respect to its substrates (e.g., 1,5-diaminopentane) [1]. Importantly, a 2018 study confirmed that BAPN preferentially inhibits LOX-like enzymes, with a notable preference for LOXL2, while other pan-inhibitors like MCP-1 and thiram show less discrimination [2]. This refined understanding of its selectivity makes BAPN fumarate a more precise tool than previously appreciated, especially valuable in cancer and fibrosis research where LOXL2 plays a specific, non-redundant role.

LOXL2 Enzyme Selectivity Cancer

Optimal Applications of beta-Aminopropionitrile Fumarate in Scientific Research


Veterinary Tendon and Ligament Healing

BAPN fumarate is a core component of an FDA-approved veterinary regimen for treating equine tendonitis. When combined with a controlled exercise program, intralesional injection of BAPN fumarate improves collagen fibril alignment and scar remodeling, leading to superior functional recovery of the injured tendon [1]. This established clinical use underscores the compound's safety and efficacy profile in a large animal model.

Cardiovascular Disease Modeling: TAAD and Atherosclerosis

The compound is the preferred agent for inducing thoracic aortic aneurysm and dissection (TAAD) in rodents. A well-established protocol involves oral administration of BAPN fumarate (e.g., 1 g/kg/day in drinking water) to young mice, resulting in a high incidence of aortic pathology within weeks [2]. This model is crucial for investigating disease mechanisms and testing novel therapeutics for aortic diseases.

Fibrosis Research: Pulmonary and Dermal Models

BAPN fumarate is a critical tool for studying the role of collagen cross-linking in fibrosis. In a hamster model of bleomycin-induced pulmonary fibrosis, systemic administration of BAPN significantly reduced excess lung collagen accumulation and improved survival [3]. Topical application has also been shown to modulate wound contraction and scar formation in dermal fibrosis models, making it a versatile probe for anti-fibrotic studies [4].

Cancer Metastasis Research

Given its ability to inhibit LOX and LOXL2, enzymes implicated in creating a pro-metastatic niche, BAPN fumarate is widely used in cancer research. In vivo studies have demonstrated that BAPN treatment reduces metastatic seeding and tumor growth by disrupting the collagenous matrix that facilitates cancer cell invasion [5]. Its selectivity for LOXL2 makes it a valuable tool for dissecting the specific contribution of this isoenzyme to cancer progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Aminopropionitrile fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.